2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid
Description
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid is a fluorinated benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions. Its molecular formula is C₇H₄ClF₃O₄S (molecular weight: 288.62 g/mol). The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety (pKa ≈ 1.5–2.5), while the fluorine atoms contribute to metabolic stability and lipophilicity . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for introducing sulfonamide or sulfonate functionalities into bioactive molecules .
Properties
CAS No. |
1242340-07-3 |
|---|---|
Molecular Formula |
C7H2ClF3O4S |
Molecular Weight |
274.60 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-4(10)2(7(12)13)1-3(9)5(6)11/h1H,(H,12,13) |
InChI Key |
RVISRJQQZGCBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid typically involves the chlorosulfonation of 2,4,5-trifluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,4,5-trifluorobenzoic acid is reacted with chlorosulfonic acid at elevated temperatures to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation: It can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of 2,4,5-trifluoro-3-(chlorosulfonyl)benzoic acid with related benzoic acid derivatives:
Research Findings and Industrial Relevance
- Synthetic Versatility : The chlorosulfonyl group in the target compound allows sulfonamide formation, a key step in synthesizing protease inhibitors and antibiotics .
- Fluorine-Driven Stability : Fluorine atoms improve metabolic stability and bioavailability, as seen in marketed fluorinated drugs like ciprofloxacin .
- Comparative Limitations : Compared to p-(chlorosulfonyl)benzoic acid (mp 230°C), the trifluoro substitution likely reduces crystallinity, complicating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
